alpha-Isomaltose

Description

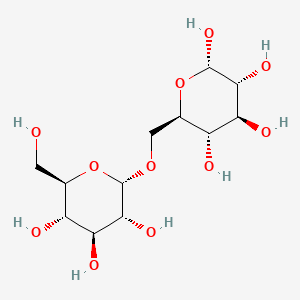

Structure

2D Structure

3D Structure

Properties

CAS No. |

35867-21-1 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |

InChI Key |

DLRVVLDZNNYCBX-NCFXGAEVSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Production Pathways of Alpha Isomaltose

Enzymatic Mechanisms Driving alpha-Isomaltose Formation

The formation of this compound is predominantly driven by the action of specific enzymes that can catalyze the transfer of a glucosyl residue to an acceptor molecule. This process is governed by distinct enzymatic mechanisms, with transglycosylation being the key pathway.

The synthesis of this compound by enzymes like α-glucosidase occurs through a transglycosylation reaction rather than intramolecular isomerization. acs.org In transglycosylation, an enzyme cleaves a glycosidic bond in a donor substrate (e.g., maltose) and transfers the resulting glucosyl moiety to an acceptor molecule. If the acceptor is water, the reaction is hydrolysis. However, if another sugar molecule, such as glucose, acts as the acceptor, a new glycosidic bond is formed, leading to the synthesis of a new oligosaccharide like isomaltose (B16258). frontiersin.org

In the case of α-glucosidase from Aspergillus niger, the enzyme-bound glucosyl residue, formed as an intermediate from the donor substrate, can be transferred to an acceptor. acs.org When glucose is the acceptor, isomaltose is synthesized. acs.org This is a crucial distinction from intramolecular isomerization, where a substrate molecule is converted into an isomer without the involvement of an external acceptor. An example of the latter is the conversion of lactose (B1674315) to allolactose (B1665239) by β-galactosidase. acs.org The prevalence of the transglycosylation mechanism is supported by studies showing that in the absence of glucose, other transglycosylation products like panose (B1197878) are formed, and increasing the concentration of glucose shifts the production towards isomaltose. acs.orgnih.gov

Kinetic modeling of this compound synthesis is essential for understanding and optimizing the production process. These models often incorporate Michaelis-Menten kinetics, considering substrate and product inhibition effects. researchgate.net For instance, a kinetic model for the synthesis of maltose (B56501) and isomaltose by glucoamylase demonstrated that while the enzyme has a faster hydrolytic and synthetic activity on α-(1→4) linkages (in maltose), the equilibrium concentration of isomaltose (with an α-(1→6) linkage) is significantly higher at high sugar concentrations. nih.gov

A comprehensive kinetic model for the enzymatic production of isomaltooligosaccharides (IMOs) from maltose using α-glucosidase from Aspergillus niger involved a reaction mechanism with fourteen distinct enzymatic steps. researchgate.net Sensitivity analysis of this model revealed that the maximum reaction velocities for both hydrolysis and transglycosylation reactions are critical parameters influencing the model's outcome. researchgate.net Specifically, the transglycosylation of maltose to panose and isomaltose to isomaltotriose (B1581827) were identified as sensitive steps. researchgate.net Furthermore, competitive product inhibition by glucose on the hydrolysis of other oligosaccharides was found to be a significant factor. researchgate.net Such models are crucial for predicting the yield of isomaltose under various reaction conditions and for designing efficient bioreactor systems. researchgate.netnih.gov

Enzymology of this compound Synthesis from Diverse Sources

The enzymatic synthesis of this compound relies on a class of enzymes known as glycoside hydrolases, which exhibit the ability to catalyze transglycosylation reactions.

Glycoside hydrolases (GHs) are a large and diverse group of enzymes that cleave glycosidic bonds. wikipedia.org Certain GHs, particularly those with a retaining mechanism of action, can also catalyze the formation of new glycosidic bonds through transglycosylation. nih.gov The Glycoside Hydrolase family 31 (GH31) is a prominent family of enzymes that includes α-glucosidases with significant transglycosylating activity. wikipedia.orgresearchgate.net These enzymes can utilize donor substrates like maltose to transfer a glucosyl unit to an acceptor, forming α-(1→6) linkages, which are characteristic of isomaltose. nih.gov The catalytic machinery of GH31 enzymes is well-suited for this dual hydrolytic and transglycosylating function. researchgate.net

Efficient production of this compound often involves the use of specific enzyme systems, sometimes in combination to achieve higher yields.

Alpha-glucosidase from the fungus Aspergillus niger is a well-characterized enzyme widely used for the production of isomaltooligosaccharides, including isomaltose. acs.orgnih.govmdpi.com This enzyme exhibits strong transglucosylase activity, converting substrates like maltose into a mixture of oligosaccharides. nih.govmdpi.com When maltose is used as the substrate, α-glucosidase from Aspergillus niger initially produces panose through transglycosylation. acs.org As the reaction progresses and glucose is produced from the hydrolysis of maltose, it becomes the preferred acceptor for the glucosyl residue, leading to the predominant formation of isomaltose. acs.org

The biochemical properties of α-glucosidase from Aspergillus niger make it suitable for industrial applications. It typically has an optimal pH in the acidic range (around 4.3-4.5) and an optimal temperature of approximately 60-80°C. nih.govmdpi.com The transglycosylation activity of this enzyme can be modulated by the ratio of acceptor to donor sugars in the reaction mixture. acs.org Studies have shown that a higher initial concentration of glucose can significantly enhance the yield of isomaltose. acs.org The synergistic action of hydrolysis and transglycosylation by this single enzyme allows for the direct conversion of readily available substrates like maltose into valuable products like this compound.

Interactive Data Table: Products of Aspergillus niger α-Glucosidase Transglycosylation of Maltose

| Substrate | Primary Transglycosylation Product (Initial Phase) | Predominant Transglycosylation Product (Later Phase) | Key Acceptor for Isomaltose Formation |

| Maltose | Panose | Isomaltose | Glucose |

Interactive Data Table: Kinetic Parameters of α-Glucosidase from a Mutagenized Aspergillus niger Strain

| Substrate | Km (mM) | Vmax (µmol min-1 mg-1) |

| p-nitrophenyl-α-D-glucopyranoside | 0.17 | 18.7 |

| Data from a study on a mutagenized strain of Aspergillus niger, highlighting the enzyme's affinity and maximum reaction velocity. mdpi.com |

Specific Enzyme Systems and Their Synergistic Actions

1,4-Alpha-Glucan 6-Alpha-Glucosyltransferase (e.g., from Bacillus globisporus N75 and Paenibacillus sp. PP710)

1,4-Alpha-glucan 6-alpha-glucosyltransferase (EC 2.4.1.24), also known as branching enzyme, plays a pivotal role in creating α-(1→6) linkages. This enzyme acts on the nonreducing terminal glucosyl residues of α-1,4-glucan chains, such as those found in starch and dextrin (B1630399). researchgate.net It catalyzes the transfer of a glucose molecule to the 6-hydroxy group of a nonreducing terminal glucosyl residue on another α-1,4-glucan chain. researchgate.net

The enzyme sourced from Bacillus globisporus N75 has been a key component in developing efficient methods for producing isomaltose from starch. oup.comresearchgate.net Research has shown that this enzyme, when combined with other hydrolases, can effectively synthesize isomaltose. oup.comresearchgate.net The optimal temperature for the 6-alpha-glucosyltransferase (6GT) reaction from B. globisporus N75 is approximately 55°C. researchgate.netnih.gov

Similarly, the 1,4-α-glucan 6-α-glucosyltransferase from Paenibacillus sp. PP710 (Psp6GT) is noted for its strong transglycosylation activity and excellent temperature stability, making it suitable for industrial applications. researchgate.net This enzyme is instrumental in synthesizing isomaltooligosaccharide structures on α-1,4-glucan chains, which can then be further processed to yield isomaltose. researchgate.netnih.gov

Isopullulanase (e.g., from Aspergillus brasiliensis ATCC 9642)

Isopullulanase (EC 3.2.1.57) is a hydrolase that specifically cleaves the α-(1→4) glucosidic linkages in pullulan and related oligosaccharides, such as panose, to produce isopanose. oup.comtandfonline.com The cell-bound isopullulanase from Aspergillus brasiliensis ATCC 9642 (formerly Aspergillus niger) has been purified and characterized, showing optimal activity at a pH of 3.5 and temperatures around 40-45°C. tandfonline.comnih.gov

In the context of this compound production, isopullulanase works synergistically with glucosyltransferases. oup.comnih.gov An efficient method for synthesizing isomaltose from starch involves the combined action of 1,4-α-glucan 6-α-glucosyltransferase from B. globisporus N75 and isopullulanase from A. brasiliensis ATCC 9642. oup.comresearchgate.netnih.gov This enzymatic pairing is a cornerstone of several production strategies. oup.com

4-O-Alpha-D-Isomaltooligosaccharylmaltooligosaccharohydrolase (IMM-4IH)

A more recently discovered enzyme, 4-O-α-D-isomaltooligosaccharylmaltooligosaccharide 1,4-α-isomaltooligosaccharohydrolase (IMM-4IH), offers a novel pathway for synthesizing isomaltooligosaccharides (IMOs), including isomaltose. nih.govresearchgate.net This enzyme hydrolyzes the α-(1→4)-linkage of specific structures created by glucosyltransferases, releasing IMOs. researchgate.net

When IMM-4IH is combined with 1,4-α-glucan 6-α-glucosyltransferase from B. globisporus N75, the yield of isomaltose from a 5% substrate solution can reach 63.0%. nih.govresearchgate.net This demonstrates the potential of IMM-4IH to significantly improve synthesis processes for high-purity IMOs. nih.gov

Ancillary Enzymes in Production Systems (e.g., Isoamylase (B1167963), Cyclomaltodextrin Glucanotransferase, Alpha-Amylase)

To maximize the yield and efficiency of this compound production, several ancillary enzymes are often included in the reaction mixture. oup.com

Isoamylase (EC 3.2.1.68): This debranching enzyme hydrolyzes the α-(1→6) linkages in amylopectin, a component of starch. researchgate.net This action produces linear amylose (B160209) chains, which are more accessible substrates for the primary synthesizing enzymes. researchgate.net

Cyclomaltodextrin Glucanotransferase (CGTase) (EC 2.4.1.19): CGTase can improve reaction yields by catalyzing various glucan transfer reactions. nih.govnih.gov It can prevent yield decreases that sometimes occur at high substrate concentrations. researchgate.netnih.gov The inclusion of both isoamylase and CGTase in enzymatic systems has been shown to increase isomaltose production yields to over 70%. oup.comresearchgate.netnih.gov In one study, combining IMM-4IH and the glucosyltransferase from B. globisporus N75 with isoamylase and CGTase increased the isomaltose yield from 63.0% to 75.3%. nih.govresearchgate.net

Alpha-Amylase (EC 3.2.1.1): This enzyme partially hydrolyzes the long α-1,4-glucan chains of starch into smaller fragments. researchgate.net This helps to suppress the precipitation of amylose and ensures the substrate remains soluble and available for the other enzymes in the system. researchgate.net When producing a range of isomaltooligosaccharides with the Paenibacillus sp. PP710 glucosyltransferase, the addition of isoamylase and α-amylase is crucial. oup.comnih.gov

The coordinated action of these enzymes is summarized in the table below, highlighting a multi-enzyme system for efficient isomaltose production.

| Enzyme Combination | Substrate | Key Outcome | Reported Yield / Concentration |

|---|---|---|---|

| 1,4-α-Glucan 6-α-Glucosyltransferase (B. globisporus) + Isopullulanase (A. brasiliensis) | Starch | Efficient synthesis of isomaltose. | - |

| Above combination + Isoamylase + CGTase | Starch | Increased isomaltose production efficiency. | >70% oup.comnih.gov |

| IMM-4IH + 1,4-α-Glucan 6-α-Glucosyltransferase (B. globisporus) | 5% Starch | High-purity isomaltose synthesis. | 63.0% nih.govresearchgate.net |

| Above combination + Isoamylase + CGTase | 5% Starch | Significantly increased isomaltose yield. | 75.3% nih.govresearchgate.net |

| 1,4-α-Glucan 6-α-Glucosyltransferase (Paenibacillus sp.) + Isopullulanase + Isoamylase + α-Amylase | 10% Starch | Production of a series of isomaltooligosaccharides. | 131 mM total product oup.comnih.gov |

Advanced Biotechnological Strategies for this compound Production

Beyond direct enzymatic synthesis, advanced biotechnological approaches focus on developing whole-cell biocatalysts and optimizing reaction conditions to enhance production efficiency and yield.

Recombinant Microbial Systems for Enhanced Production (e.g., Engineered Saccharomyces cerevisiae expressing aglA gene)

Recombinant DNA technology allows for the creation of microbial cell factories tailored for specific bioconversions. Baker's yeast, Saccharomyces cerevisiae, is a common host for producing recombinant proteins due to its GRAS (Generally Regarded As Safe) status and robust fermentation capabilities. chalmers.se

Researchers have successfully engineered S. cerevisiae to produce enzymes capable of synthesizing isomaltooligosaccharides. acs.org In one study, the aglA gene from Aspergillus niger, which encodes an α-glucosidase with transglycosylating activity, was expressed in S. cerevisiae. acs.org This α-glucosidase, belonging to glycoside hydrolase family 31, can synthesize α-(1→6) linkages. acs.org

The engineered yeast cells were able to produce and secrete the enzyme. acs.org When maltose was used as the substrate, the primary product after 24 hours of incubation was isomaltose. acs.org The system demonstrated that using the whole yeast biomass as the catalytic agent is a viable methodology for oligosaccharide production. acs.org

Optimization of Bioreaction Parameters for Targeted Yields (e.g., Substrate Concentration Ratios, Temperature Profiles)

The efficiency of any enzymatic or fermentation-based process is highly dependent on key physical and chemical parameters. nih.gov Optimizing these factors is critical for maximizing the yield of this compound. The classical method of varying one parameter at a time is often insufficient, as it neglects the interactions between variables. nih.gov

Substrate Concentration: The concentration of the starting material, such as starch or maltose, directly impacts the reaction rate and final product yield. High substrate concentrations can sometimes lead to inhibition or undesirable byproducts. researchgate.netnih.gov For instance, in a system using enzymes from B. globisporus N75, high concentrations of dextrin decreased the yield of the target product, a phenomenon that could be mitigated by adding CGTase. researchgate.netnih.gov Studies on enzymatic IMO production have evaluated substrate concentrations ranging from 5% to 10%. nih.govnih.gov

Temperature Profiles: Enzyme activity is highly sensitive to temperature. Each enzyme in a production system has an optimal temperature for activity and a threshold for thermal stability. researchgate.netnih.gov For example, the 6-alpha-glucosyltransferase from B. globisporus N75 has an optimum temperature of 55°C, while its thermal stability is noted at 45°C. researchgate.netnih.gov Maintaining an optimal temperature profile throughout the bioreaction is essential for achieving targeted yields. researchgate.net

pH: The pH of the reaction medium affects the ionization state of amino acid residues in an enzyme's active site, thereby influencing its catalytic activity. For example, the isopullulanase from A. brasiliensis has an optimal pH of 3.5. tandfonline.com Controlling the pH is a critical parameter in process optimization. nih.govresearchgate.net

The table below summarizes key parameters and their typical ranges or optimal values found in the literature for related enzymatic processes.

| Parameter | Enzyme/System | Optimal Value / Range | Significance |

|---|---|---|---|

| Temperature | 6-Glucosyltransferase (B. globisporus N75) | 55°C researchgate.netnih.gov | Maximizes primary synthesis reaction rate. |

| Temperature | Isopullulanase (A. brasiliensis) | 40-45°C tandfonline.com | Ensures efficient hydrolysis of intermediates. |

| pH | Isopullulanase (A. brasiliensis) | 3.5 tandfonline.com | Crucial for the activity of the hydrolytic enzyme. |

| Substrate Concentration | Enzymatic Starch Conversion | 5-10% nih.govnih.gov | Balances reaction rate against potential substrate inhibition. |

Process Intensification for Efficient this compound Generation

Process intensification in the manufacturing of this compound involves the development of innovative strategies and equipment to achieve significant improvements in processing efficiency. energy.gov This often entails combining separate unit operations, such as reaction and separation, into a single, more efficient system. energy.gov By enhancing mixing, mass and heat transfer, and reaction kinetics, these technologies aim for higher yields, greater selectivity, and more economical and sustainable production. energy.gov Key strategies for intensifying this compound generation include the use of multi-enzyme systems, genetic modification of enzymes, and the integration of reaction with separation technologies like membrane filtration and chromatography.

A significant advancement in this compound production is the use of synergistic multi-enzyme systems that convert starch into isomaltose with high efficiency. One effective method combines the activities of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642. nih.govoup.com The efficiency of this dual-enzyme system can be further boosted by including isoamylase and cyclomaltodextrin glucanotransferase, achieving production yields that exceed 70%. nih.govoup.comresearchgate.net Another combination utilizes 1,4-α-glucan 6-α-glucosyltransferase from Paenibacillus sp. PP710 with isopullulanase, isoamylase, and α-amylase to produce a range of isomaltooligosaccharides, including isomaltose, from starch. nih.govresearchgate.net

Table 1: Research Findings on Multi-Enzyme Systems for this compound Production

| Enzyme Combination | Source Organisms | Substrate | Key Findings | Production Yield |

|---|---|---|---|---|

| 1,4-α-glucan 6-α-glucosyltransferase & Isopullulanase | Bacillus globisporus N75, Aspergillus brasiliensis ATCC 9642 | Starch | Efficient synthesis of isomaltose. nih.govoup.com | - |

| 1,4-α-glucan 6-α-glucosyltransferase, Isopullulanase, Isoamylase & Cyclomaltodextrin glucanotransferase | Bacillus globisporus N75, Aspergillus brasiliensis ATCC 9642 | Starch | Increased production efficiency. nih.govoup.comresearchgate.net | >70% |

Process intensification can also be achieved at the molecular level through enzyme engineering. By modifying the fructose-binding site of sucrose (B13894) isomerase from "Protaminobacter rubrum", researchers have redirected its catalytic activity towards isomaltose production. nih.gov Specific mutations, such as the R325Q mutant, significantly reduced the enzyme's primary function of producing isomaltulose and enhanced its ability to synthesize isomaltose when glucose was added to the reaction. nih.gov This approach demonstrates how targeted protein engineering can alter an enzyme's substrate affinity and catalytic mechanism to favor the production of a desired compound.

Further studies have optimized reaction conditions for this mutant enzyme. The maximum isomaltose production of 75.7 g/L was achieved at 35°C with the addition of 15% (w/vol) glucose, resulting in a yield of 0.61 g of isomaltose per gram of sucrose consumed. nih.gov

Table 2: Performance of Engineered Sucrose Isomerase (R325Q Mutant) for this compound Production

| Parameter | Condition | Result |

|---|---|---|

| Substrates | Sucrose, Glucose (15% w/vol) | - |

| Temperature | No shift | Max. isomaltose concentration: 57.9 g/L; Yield: 0.55 g/g sucrose. nih.gov |

| Temperature | 35°C | Max. isomaltose concentration: 75.7 g/L; Yield: 0.61 g/g sucrose. nih.gov |

Another technique for producing high-purity isomaltose involves chromatographic fractionation. An aqueous solution containing isomaltose is passed through a column packed with a strongly-acidic cation exchange resin. google.com By eluting with water, a high-isomaltose fraction with a purity of at least 40% can be obtained, enabling industrial-scale production at a lower cost. google.com In one example, this method yielded a recovery of 79.1% of the isomaltose from the initial solution. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| alpha-Amylase |

| This compound |

| Cyclodextrin |

| Fructose (B13574) |

| Glucose |

| Isoamylase |

| Isomaltulose |

| Isopullulanase |

| Maltose |

| Starch |

| Sucrose |

Metabolism and Biodegradation Pathways of Alpha Isomaltose

Microbial Metabolism of alpha-Isomaltose

The breakdown and utilization of this compound are well-documented in several microbial species, especially those residing in the human gut. Probiotic bacteria, such as Lactobacilli and Bifidobacteria, have evolved sophisticated mechanisms to metabolize this sugar, contributing to their growth and persistence in the intestinal environment.

Probiotic bacteria employ specialized systems for the uptake and subsequent hydrolysis of this compound. These pathways involve specific transporters and enzymes that ensure the efficient capture and breakdown of this disaccharide. Notably, there are differences in the metabolic strategies between Lactobacilli and Bifidobacteria, with the former often preferring shorter-chain oligosaccharides like isomaltose (B16258), while the latter can metabolize longer-chain isomalto-oligosaccharides. researchgate.netnih.gov

In many probiotic lactobacilli, the uptake of isomaltose is mediated by the Phosphoenolpyruvate-Dependent Phosphotransferase System (PTS). reactome.orgnih.gov This active transport system couples the translocation of the sugar across the cell membrane with its phosphorylation. cellsignal.comelifesciences.org The process is initiated by the transfer of a phosphoryl group from phosphoenolpyruvate (B93156) (PEP) through a cascade of proteins, including Enzyme I (EI) and the histidine phosphocarrier protein (HPr), to a sugar-specific Enzyme II (EII) complex. cellsignal.comelifesciences.org For isomaltose, a specific EII complex recognizes and transports the sugar, resulting in the formation of isomaltose-6-phosphate inside the cell. reactome.orgresearchgate.net This immediate phosphorylation traps the sugar intracellularly and primes it for the subsequent steps of catabolism. nih.gov Transcriptional analysis in probiotic lactobacilli suggests the involvement of a PTS in the internalization of isomaltose, isomaltulose, and panose (B1197878). nih.gov

Once inside the bacterial cell, the phosphorylated or unmodified isomaltose is cleaved by specific glycoside hydrolases (GHs). The particular enzymes involved can vary between different species of probiotic bacteria.

GH4 Phospho-alpha-Glucosidases: In lactobacilli that utilize the PTS for isomaltose uptake, the resulting isomaltose-6-phosphate is hydrolyzed by a GH4 6-phosphate-α-glucosidase. reactome.orgnih.gov This enzyme specifically cleaves the phosphorylated disaccharide into glucose-6-phosphate and glucose. This particular sub-specificity within the GH4 family appears to be a unique feature of lactobacilli, particularly those adapted to the gut environment. researchgate.net

Canonical GH13 Alpha-1,6-Glucosidases: Members of the GH13 family, specifically subfamily 31 (GH13_31), which act as glucan 1,6-α-glucosidases, are commonly found intracellularly in both lactobacilli and bifidobacteria. reactome.orgresearchgate.net These enzymes are capable of hydrolyzing the α-1,6 glycosidic bond in isomalto-oligosaccharides that are longer than isomaltose. reactome.org

GH65 Maltose (B56501) Phosphorylase: In some bacteria like Lactobacillus reuteri, the metabolism of isomalto-oligosaccharides has been linked to the activity of maltose phosphorylase, an enzyme belonging to the GH65 family. researchgate.net

GH36 Alpha-Galactosidase: In bifidobacteria, the utilization of isomalto-oligosaccharides is associated with gene loci that also harbor GH36 α-galactosidases. reactome.orgresearchgate.net These enzymes are typically involved in the breakdown of α-galactosides.

| Glycoside Hydrolase Family | Enzyme Example | Function in this compound Metabolism | Probiotic Group |

|---|---|---|---|

| GH4 | 6-phosphate-alpha-glucosidase | Hydrolyzes isomaltose-6-phosphate | Lactobacilli |

| GH13_31 | Glucan 1,6-alpha-glucosidase | Hydrolyzes isomalto-oligosaccharides | Lactobacilli, Bifidobacteria |

| GH65 | Maltose phosphorylase | Involved in isomalto-oligosaccharide metabolism | Lactobacillus reuteri |

| GH36 | alpha-Galactosidase | Associated with isomalto-oligosaccharide utilization loci | Bifidobacteria |

In contrast to the PTS-mediated uptake in many lactobacilli, bifidobacteria often rely on ATP-binding cassette (ABC) transport systems for the internalization of oligosaccharides, including those with α-1,6 linkages. reactome.orgresearchgate.netumassmed.edu These transporters consist of a solute-binding protein (SBP) that initially captures the oligosaccharide, a transmembrane domain that forms the channel, and a nucleotide-binding domain that hydrolyzes ATP to power the transport process. creative-proteomics.com In bifidobacteria, a dual-specificity ABC transport system has been identified that is active in the uptake of both α-(1,6)-glucosides (like isomalto-oligosaccharides) and α-(1,6)-galactosides. reactome.orgresearchgate.net This highlights a key difference in the strategies employed by these two important groups of probiotic bacteria for acquiring this compound and related oligosaccharides from their environment.

Beyond its role as a nutrient source, this compound can function as a signaling molecule, triggering specific physiological responses in microbes. A well-studied example is its role in the induction of amylase synthesis in the filamentous fungus Aspergillus nidulans. nih.govnih.govnih.gov In this organism, isomaltose is the most potent inducer of amylase production. nih.govnih.gov While other sugars like maltose can also induce amylase synthesis, evidence suggests that they must first be converted to isomaltose by the action of α-glucosidases. nih.govnih.gov The induction of amylase by maltose can be blocked by inhibitors of α-glucosidase, whereas the induction by isomaltose remains unaffected, indicating that isomaltose is the direct physiological inducer. nih.gov This signaling mechanism involves the transcriptional activator AmyR, which localizes to the nucleus in response to isomaltose, thereby activating the expression of amylolytic genes. nih.gov

| Organism | Physiological Process | Role of this compound | Key Findings |

|---|---|---|---|

| Aspergillus nidulans | Amylase Induction | Signal Molecule / Physiological Inducer | Triggers nuclear localization of the transcriptional activator AmyR, leading to the expression of amylase genes. nih.govnih.gov |

The direct role of this compound in controlling metabolic flux in eukaryotic cells is not as extensively characterized as its microbial metabolism. However, studies using the human intestinal Caco-2 cell line have provided some insights. When these cells are exposed to isomaltose, there is an incremental increase in the expression of the sucrase-isomaltase (SI) gene over time. nih.gov This response is different from that observed with glucose, suggesting that the enterocytes can sense maltose and isomaltose differently. nih.gov This differential sensing could represent a control point for the digestion of dietary carbohydrates and the subsequent generation of glucose in the small intestine. researchgate.net The hydrolysis of isomaltose by the sucrase-isomaltase enzyme complex on the surface of enterocytes releases glucose, which then enters the cell and various metabolic pathways. reactome.org The rate of this hydrolysis and subsequent glucose uptake can influence the metabolic flux through pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. However, the precise mechanisms by which extracellular or intracellular isomaltose might directly regulate these central metabolic pathways in eukaryotes remain an area for further investigation.

Catabolic Pathways in Probiotic Bacteria (Lactobacilli, Bifidobacteria)

Mammalian Metabolism of this compound

The metabolic fate of this compound, a disaccharide featuring an α-1,6-glycosidic bond, is primarily centered on its hydrolysis into glucose units, which can then be absorbed and utilized by the body. This process is carried out by specific enzymes located in the small intestine and lysosomes.

Intestinal Glycosidase Hydrolysis of this compound

The digestion of dietary carbohydrates, including this compound, occurs at the brush border membrane of the small intestine. This process is mediated by a class of enzymes known as glycosidases, with sucrase-isomaltase (SI) playing a pivotal role in the breakdown of this compound.

Sucrase-isomaltase (SI) is a bifunctional enzyme complex integral to the apical membrane of enterocytes. It is composed of two subunits: sucrase and isomaltase, which originate from a single polypeptide precursor. The isomaltase subunit possesses specific alpha-1,6-glucanohydrolase activity, making it the primary enzyme responsible for the hydrolysis of the α-1,6-glycosidic linkages found in isomaltose and the branching points of amylopectin. This enzymatic action releases two molecules of glucose from each this compound molecule, which can then be transported into the intestinal cells. The SI enzyme is a member of the glycoside hydrolase family 31 (GH31) and is crucial for the final stages of carbohydrate digestion.

Interactive Table: Key Intestinal Glycosidases in this compound and Starch Digestion

| Enzyme | Subunit with Relevant Activity | Primary Glycosidic Linkage Specificity | Role in this compound Metabolism |

| Sucrase-Isomaltase (SI) | Isomaltase | α-1,6 | Direct hydrolysis of this compound into glucose. |

| Sucrase | α-1,2, α-1,4 | Hydrolysis of sucrose (B13894) and maltose. | |

| Maltase-Glucoamylase (MGAM) | Maltase | α-1,4 | Hydrolysis of linear glucose oligomers. |

| Glucoamylase | α-1,4 | Hydrolysis of linear glucose oligomers. |

Lysosomal Degradation of Glycogen (B147801) and Associated Alpha-Glucosidase Activities

Beyond the intestinal digestion of dietary carbohydrates, there is an intracellular pathway for the breakdown of glycogen within lysosomes. This process is particularly important in the context of glycogen storage diseases. The key enzyme in this pathway is acid alpha-glucosidase (GAA), also known as acid maltase. GAA is capable of hydrolyzing both α-1,4 and α-1,6 glycosidic linkages in glycogen, breaking it down into glucose within the acidic environment of the lysosome. A deficiency in GAA leads to the accumulation of glycogen in lysosomes, causing the metabolic disorder known as Pompe disease. While the primary substrate for GAA is glycogen, its ability to cleave α-1,6 linkages is relevant to the potential lysosomal metabolism of any oligosaccharides containing this bond, including this compound, should they enter the lysosomal pathway.

Computational Predictions of this compound Metabolic Fates and Novel Pathways

The use of computational models to predict the metabolic pathways of various compounds is a growing field in systems biology. These in silico approaches can help to identify potential, yet uncharacterized, metabolic routes.

Theoretical Production of Diglucosamine via Proposed Aminotransferase Activity

Aminotransferases are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid, playing a crucial role in amino acid metabolism. While the primary metabolic fate of this compound is hydrolysis to glucose, theoretical metabolic pathways can be explored computationally. One such hypothetical pathway could involve the action of a novel aminotransferase on this compound. This proposed activity would theoretically lead to the amination of the glucose units of this compound, resulting in the formation of diglucosamine. However, it is important to note that this is a theoretical proposition, and as of now, there is no direct experimental evidence or specific computational model in the reviewed literature that demonstrates this specific metabolic conversion for this compound.

Hypothesized Role in Secondary Metabolite Biosynthesis Pathways

Recent computational analyses have led to the hypothesis that α-isomaltose may serve as a precursor or play a role in the biosynthesis of secondary metabolites. researchgate.netnih.gov Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. While primary metabolic pathways are well-established, the involvement of specific disaccharides like isomaltose in secondary metabolism is an emerging area of research.

The proposed pathway suggests that isomaltose could be converted into novel compounds, such as diglucosamine, through the action of specific aminotransferases. nih.gov This intermediate could then potentially enter various biosynthetic pathways to form more complex secondary metabolites. This hypothesis opens up possibilities for the industrial application of isomaltose in producing valuable biochemicals. researchgate.net

Modulation of Adenylosuccinate Lyase and Adenylosuccinate Synthase Activity

In silico studies have proposed that α-isomaltose and its phosphorylated derivatives can modulate the activity of key enzymes within the purine (B94841) nucleotide cycle: adenylosuccinate lyase (ADSL) and adenylosuccinate synthase (ADSS). researchgate.netresearchgate.net These enzymes are crucial for the de novo synthesis of adenosine (B11128) monophosphate (AMP) and for regulating cellular energy balance. nih.govwikipedia.org

Adenylosuccinate synthase catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate (S-AMP), while adenylosuccinate lyase catalyzes two distinct steps: the conversion of succinylaminoimidazolecarboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the cleavage of adenylosuccinate into AMP and fumarate. nih.govwikipedia.org

Research suggests a dual regulatory role for isomaltose derivatives in this pathway:

Inhibition of Adenylosuccinate Lyase (ADSL): Computational models predict that isomaltose can act as an inhibitor of ADSL. By inhibiting this enzyme, isomaltose could lead to a decrease in S-AMP levels, which has been shown to impair glucose-stimulated insulin (B600854) secretion. nih.govresearchgate.net

Induction of ADSS and ADSL: It is also hypothesized that a phosphorylated form, isomaltose-6-phosphate, may induce the activity of both ADSS and ADSL. researchgate.net This suggests a complex regulatory mechanism where the phosphorylation state of isomaltose dictates its effect on the purine nucleotide cycle.

The table below outlines the proposed modulatory effects of α-isomaltose on these key enzymes.

| Enzyme | Proposed Modulator | Predicted Effect | Potential Metabolic Consequence |

| Adenylosuccinate Lyase (ADSL) | This compound | Inhibition | Decreased S-AMP levels, impaired glucose-stimulated insulin secretion |

| Adenylosuccinate Synthase (ADSS) | Isomaltose-6-phosphate | Induction | Increased flux through the purine nucleotide cycle |

| Adenylosuccinate Lyase (ADSL) | Isomaltose-6-phosphate | Induction | Increased flux through the purine nucleotide cycle |

This modulation of purine metabolism could have significant implications, potentially linking carbohydrate metabolism directly to nucleotide synthesis and cellular signaling pathways. nih.govresearchgate.net

Structural Biology and Enzymatic Interactions Involving Alpha Isomaltose

Conformational Analysis of alpha-Isomaltose

The three-dimensional structure of this compound is not static; it exists as a population of interconverting conformers in solution. The orientation of the two glucose units relative to each other is determined by the torsion angles around the α-1,6-glycosidic bond.

Computational chemistry provides powerful tools for investigating the conformational landscape of this compound. Molecular dynamics (MD) simulations and quantum mechanical methods, such as Density Functional Theory (DFT), have been employed to understand its structural preferences. nih.gov

MD simulations reveal that the α(1→6) linkage in isomaltose (B16258) has multiple low-energy minima. researchgate.net These studies generate isoenergy surfaces (or adiabatic maps) that plot potential energy as a function of the glycosidic torsion angles (Φ, Ψ, and ω), identifying the most stable conformations. For the (1→6) linkage, the ω torsion angle (O6–C6–C5–O5) introduces an additional degree of freedom not present in other common linkages, contributing to a more complex energy landscape. nih.gov Quantum mechanical calculations, like DFT, have been used to optimize the geometry of related oligosaccharides, providing detailed insights into the preferred conformations and the influence of factors like hydroxyl group rotations. nih.govresearchgate.net These computational approaches are critical for interpreting experimental data and understanding the molecule's dynamic behavior in solution.

The α-1,6-glycosidic bond of isomaltose is notably more flexible than other glycosidic linkages, such as the α-1,4 bond found in maltose (B56501). researchgate.net This increased flexibility is due to the three rotatable bonds (Φ, Ψ, and ω) that constitute the linkage, compared to the two bonds in linkages like α-1,4. nih.gov

Molecular Basis of Enzyme-alpha-Isomaltose Recognition

The specific hydrolysis of the α-1,6-glycosidic bond in isomaltose is carried out by enzymes called isomaltases (or oligo-1,6-glucosidases). wikipedia.org The precise interaction between the enzyme and the substrate is governed by the three-dimensional architecture of the enzyme's active site.

X-ray crystallography has been instrumental in elucidating the structure of isomaltase enzymes. The crystal structure of isomaltase from Saccharomyces cerevisiae has been determined at high resolution. nih.govresearchgate.net While many initial structures were resolved in complex with the competitive inhibitor maltose, subsequent studies have successfully characterized the enzyme with isomaltose bound in the active site. nih.govresearchgate.net In the structure of a mutant isomaltase (E277A) complexed with isomaltose, the electron density clearly identified the bound substrate, providing a detailed snapshot of the enzyme-substrate interaction. researchgate.net These crystallographic models are fundamental to understanding the molecular basis of substrate recognition and catalysis.

The active site of isomaltase from Saccharomyces cerevisiae is located within a structure containing three domains (A, B, and C). nih.gov Domain A features a (β/α)₈-barrel fold, which is common to the glycoside hydrolase family 13 to which it belongs. nih.govresearchgate.net The active site itself is a distinct pocket at the core of the enzyme. researchgate.net

A key feature of the isomaltase active site is a narrow entrance, which is constricted by several amino acid residues, including Tyr158 and His280, and a specific loop region (loop 310-315). nih.govresearchgate.net This restricted opening and a relatively shallow pocket are believed to be the reasons why isomaltase shows high activity towards the disaccharide isomaltose but very little activity towards longer isomalto-oligosaccharides. nih.gov The pocket also contains highly organized water molecules, with one chain of water potentially acting as a drain during substrate binding and another located near the catalytic residues, possibly serving as a reservoir for the hydrolysis reaction. nih.govresearchgate.net

The ability of isomaltase to specifically recognize and cleave the α-1,6 linkage of isomaltose, while discriminating against the α-1,4 linkage of maltose, is determined by a few key amino acid residues within the active site.

In Saccharomyces cerevisiae isomaltase, the residue Valine 216 (Val216) has been identified as a critical determinant of substrate specificity. researchgate.netnih.gov Site-directed mutagenesis studies, where Val216 was replaced with amino acids typically found in maltase, resulted in a chimeric enzyme that gained the ability to hydrolyze maltose. researchgate.netnih.gov This indicates that Val216 is a crucial residue for distinguishing between α-1,4 and α-1,6 glucosidic linkages. nih.gov

Other residues, such as Glutamine 279 (Gln279), contribute to substrate binding and stabilization. Docking studies and crystallographic data suggest that Gln279 is involved in forming hydrogen bonds with the substrate, helping to correctly position it for catalysis by the key catalytic residues, Glu277 and Asp352. nih.govresearchgate.net

Table 1: Key Amino Acid Residues in Saccharomyces cerevisiae Isomaltase and Their Functions

| Residue | Location/Role | Function in this compound Recognition | Source |

|---|---|---|---|

| Val216 | Active Site | Primary determinant for discriminating the α-1,6 linkage of isomaltose from the α-1,4 linkage of maltose. | researchgate.netnih.gov |

| Gln279 | Active Site | Stabilizes substrate binding through hydrogen bonding interactions. | researchgate.net |

| Tyr158 | Entrance to Active Site | Narrows the entrance to the active site pocket, contributing to specificity for shorter oligosaccharides like isomaltose. | nih.gov |

| His280 | Entrance to Active Site | Along with Tyr158, constricts the active site entrance, limiting access for larger substrates. | nih.gov |

| Glu277 | Catalytic Residue | Acts as a key catalytic residue in the hydrolysis of the glycosidic bond. | nih.govresearchgate.net |

| Asp352 | Catalytic Residue | Works in concert with Glu277 to effect the cleavage of the substrate. | nih.govresearchgate.net |

Structure-Function Relationships in Sucrose (B13894) Isomerase (e.g., Fructose-Binding Site Modifications)

Sucrose isomerase (SI) is an enzyme that typically catalyzes the isomerization of sucrose into isomers like isomaltulose and trehalulose. nih.gov The structure of SI, particularly its active site, is crucial in determining the specific products of the reaction. The enzyme operates through a mechanism that involves the hydrolysis of the glycosidic bond in sucrose and the formation of a covalent glycosyl-enzyme intermediate. nih.govresearchgate.net A key region for determining product specificity is the fructose-binding site (FBS).

In the sucrose isomerase from "Protaminobacter rubrum", a highly conserved motif, 325RLDRD329, plays a critical role in binding the fructose (B13574) moiety of sucrose. nih.govnih.gov Structural modeling and comparative analysis with other α-glucosidases have identified two arginine residues within this motif, Arg325 and Arg328, as essential for substrate binding and product specificity. nih.govresearchgate.net These residues are believed to be involved in binding to fructose. nih.gov

Targeted modifications to these residues in the fructose-binding site have been shown to alter the enzyme's catalytic output significantly. nih.gov Site-directed mutagenesis studies have demonstrated that mutations at Arg325 and Arg328 lead to a decrease in the production of isomaltulose and a slight increase in trehalulose. nih.govnih.gov More importantly, these modifications create a profound shift in the enzyme's function. The altered binding affinity at the fructose-binding site, resulting from the perturbed interactions with the mutated residues, allows glucose to bind as a second substrate. nih.govnih.gov This change effectively converts the enzyme's primary activity from isomerization to a transferase reaction, leading to the synthesis of isomaltose (α-1,6-glycosidic bond between two glucose molecules). nih.gov

One specific mutation, R325Q, was identified as being particularly effective for isomaltose production. nih.gov This mutant enzyme demonstrated a significant relative activity for isomaltose synthesis, especially with the addition of glucose to the reaction. nih.govresearchgate.net Research has shown that with the R325Q mutant, the maximum isomaltose concentration reached 57.9 g/L with a yield of 0.55 g of isomaltose per gram of sucrose consumed. nih.gov Further optimization of reaction conditions, such as temperature, increased the yield. Maximum isomaltose production of 75.7 g/L was achieved at 35°C with the addition of 15% (w/vol) glucose. nih.govresearchgate.net These findings underscore the direct relationship between the specific amino acid architecture of the fructose-binding site and the catalytic function of sucrose isomerase, highlighting how targeted modifications can repurpose the enzyme for the production of α-isomaltose.

Table 1: Impact of Fructose-Binding Site Mutations in "P. rubrum" Sucrose Isomerase on Product Formation

| Mutation | Primary Effect on Isomaltulose Production | Primary Effect on Trehalulose Production | Novel Activity Gained | Key Finding |

|---|---|---|---|---|

| Mutations at Arg325 and Arg328 | Reduced | Slightly Increased | Isomaltose Production | Altered binding affinity allows glucose to act as a second substrate. nih.govnih.gov |

| R325Q | Reduced | Not specified as primary effect | High relative activity for isomaltose production | Achieved up to 75.7 g/L of isomaltose under optimized conditions. nih.gov |

Advanced Analytical Methodologies for Alpha Isomaltose Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the analysis of alpha-Isomaltose, enabling its separation from other carbohydrates and matrix components. The choice of technique is often dictated by the sample complexity and the analytical objective, whether it be quantitative analysis or structural identification.

High-Performance Liquid Chromatography (HPLC) Coupled with Refractive Index Detection for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection is a well-established and robust method for the quantitative analysis of this compound, particularly in food and supplement industries. nih.govnih.gov This technique is often considered an industry standard for the quality control of isomaltooligosaccharides. bioglyco.com The separation is typically achieved using an amino column with an acetonitrile/water mobile phase. bioglyco.comresearchgate.net The RI detector is a universal detector that responds to changes in the refractive index of the eluent, making it suitable for carbohydrates which lack a UV chromophore. nih.gov

The quantitative determination relies on creating a calibration curve from standard solutions of this compound. researchgate.net A linear relationship between the peak height or area of the RI response and the concentration of the saccharide is established. researchgate.net For instance, research has demonstrated linear relationships for various saccharides, including isomaltose (B16258), at concentrations up to 17 mg/mL with high correlation coefficients (≥0.999). researchgate.net In one study, HPLC analysis determined the retention times for glucose, isomaltose, and isomaltotriose (B1581827) to be 6.6, 10.4, and 17.4 minutes, respectively. researchgate.net Another method established for analyzing calcium gluconate and its related substances, including calcium isomaltose, also utilizes HPLC. google.com

Table 1: HPLC-RI Analysis Parameters for Saccharides

| Parameter | Value | Reference |

| Column | Amino Column / YMC Pack ODS-AQ303 | bioglyco.comgoogle.com |

| Mobile Phase | Acetonitrile/Water | bioglyco.com |

| Column Temperature | 40 °C | google.com |

| Flow Rate | 0.5 ml/min | google.com |

| Detector | Refractive Index (RI) | google.com |

| Analyte Example | Isomaltose | researchgate.net |

| Retention Time | 10.4 min | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for both the identification and quantification of this compound, even in complex biological matrices like urine. nih.gov This technique is particularly valuable in fields such as doping control, where it is used to detect the misuse of plasma volume expanders like dextran (B179266) by quantifying its hydrolysis product, isomaltose. ebi.ac.uknih.gov

The method often involves enzymatic hydrolysis of a larger polymer to yield isomaltose, followed by derivatization, such as acetylation, to improve chromatographic separation and detection. ebi.ac.uknih.gov LC-MS/MS analysis can differentiate between various disaccharides like lactose (B1674315), sucrose (B13894), and isomaltose. nih.gov In tandem MS, specific precursor-to-product ion transitions are monitored, providing a high degree of certainty in identification. For example, tandem MS analysis of the chloride adduct of isomaltose reveals a diagnostic ion at m/z 269. nih.gov This method has demonstrated excellent linearity, reproducibility, and recovery, with a limit of detection for isomaltose reported at 3.8 µg/mL and a lower limit of quantification at 12.5 µg/mL. ebi.ac.uknih.gov

Table 2: LC-MS/MS Method Validation for Dextran (as Isomaltose)

| Parameter | Result | Reference |

| Linearity | Linear and reproducible calibration curves | nih.gov |

| Inter-assay CV | 4.9% to 7.3% | nih.gov |

| Intra-assay CV | 4.9% to 7.3% | nih.gov |

| Recovery | 97% to 112% (mean 106.9%) | nih.gov |

| Limit of Detection (LOD) | 3.8 µg/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 12.5 µg/mL | nih.gov |

Ion Chromatography-Pulse Amperometry (IC-PAD) for Complex Matrix Analysis

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD), also known as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), is a powerful technique for analyzing carbohydrates, including this compound, in complex matrices like food products. bioglyco.commdpi.com This method provides high specificity and accuracy for determining isomaltooligosaccharides. bioglyco.com

At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange stationary phase. mdpi.comthermofisher.com Pulsed Amperometric Detection (PAD) allows for the direct detection of underivatized carbohydrates with high sensitivity. thermofisher.comchromatographyonline.com This technique can separate a wide variety of carbohydrates, including isomeric sugars. chromatographyonline.comlcms.cz For instance, IC-PAD has been used to create oligosaccharide fingerprint profiles to detect adulteration in commercial syrups by identifying marker peaks, including isomaltose. mdpi.com The method is highly selective and can tolerate high concentrations of sample matrix while still detecting low levels of oligosaccharides. mdpi.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Following Derivatization for Volatile Analysis

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) are highly effective for the analysis of volatile compounds. Since sugars like this compound are non-volatile, a crucial derivatization step is required to convert them into volatile derivatives before analysis. bioglyco.commasonaco.org Common derivatization techniques include trimethylsilylation (TMS) or peracetylation. masonaco.orgresearchgate.net

Following derivatization, the volatile sugar derivatives are separated on a capillary GC column and can be identified and quantified by a mass spectrometer. masonaco.org This approach has been used to identify disaccharides in various food matrices, such as honey. researchgate.net However, the derivatization of reducing sugars can be complex, as they exist as a mixture of tautomeric forms (isomers) in solution, which can result in multiple chromatographic peaks for a single sugar. masonaco.org To simplify the chromatogram, an oximation reaction can be performed prior to silylation, which reduces the number of tautomers. masonaco.orgrsc.org GC-MS methods have been developed for the absolute quantitation of numerous carbohydrates in complex mixtures, achieving low detection limits. acs.org

Table 3: Common Derivatization Agents for GC Analysis of Carbohydrates

| Derivatization Agent | Abbreviation | Reference |

| Trimethylsilylation reagents (e.g., BSTFA with TMCS) | TMS | masonaco.orgnih.gov |

| Peracetylation reagents (e.g., Acetic Anhydride) | - | masonaco.orgrsc.org |

| Methoxyamine hydrochloride (for oximation) followed by MSTFA | - | nih.govmdpi.com |

Spectroscopic Characterization Approaches

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide invaluable information about the three-dimensional structure and dynamic behavior of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and conformational analysis of this compound. nih.govacs.org It provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule. rsc.org

NMR studies, often combined with molecular dynamics (MD) simulations, have been instrumental in investigating the conformational preferences of the α(1→6) glycosidic linkage in isomaltose. acs.orgresearchgate.net These studies have revealed that, compared to the α(1→4) linkage in maltose (B56501), the α(1→6) linkage in isomaltose allows for greater molecular flexibility and a larger accessible conformational space, with multiple low-energy minima. acs.orgresearchgate.net This flexibility is a key determinant of its physical and biological properties. NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the conformations of the sugar rings. rsc.org Furthermore, NMR-based metabolomics can be employed to identify and profile metabolites, including this compound, in complex biological samples. mdpi.com

Enzymatic and Biochemical Activity Assays

Glucose Oxidase/Peroxidase Reagent-Based Detection of Hydrolysis Products

The enzymatic breakdown of this compound by α-glucosidases results in the release of glucose molecules. A prevalent and highly specific method for the detection of these hydrolysis products is the glucose oxidase/peroxidase (GOPOD) assay. nih.govmegazyme.com This method involves a two-step enzymatic reaction. Initially, the enzyme glucose oxidase selectively catalyzes the oxidation of D-glucose, producing D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). Subsequently, the generated hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase. This reaction yields a colored product, often a quinoneimine dye, whose concentration can be measured using a spectrophotometer at a specific wavelength, typically around 510 nm, though other wavelengths like 450 nm are also used. nih.gov

The intensity of the color produced is directly proportional to the amount of glucose present in the sample, allowing for precise quantification. nih.gov This assay is fundamental in biochemical studies to determine the activity of enzymes, such as sucrase-isomaltase, that act on this compound. nih.govnih.gov By measuring the glucose released over a set period, researchers can calculate the rate of enzymatic hydrolysis. nih.gov The procedure is often carried out in 96-well microtiter plates for high-throughput analysis, where reactions are initiated by adding the enzyme to a buffered solution containing this compound and then terminated before the addition of the GOPOD reagent. nih.gov

| Step | Description | Purpose |

| 1. Incubation | The enzyme (e.g., α-glucosidase) is incubated with this compound substrate at a controlled temperature (e.g., 37°C) and pH. nih.gov | To allow the enzymatic hydrolysis of this compound into glucose. |

| 2. Reaction Termination | The reaction is stopped, often by adding a chemical like Tris-HCl. nih.gov | To halt the enzymatic activity at a specific time point for accurate rate measurement. |

| 3. GOPOD Reaction | Glucose oxidase/peroxidase reagent is added to the mixture. nih.gov | To initiate the color-producing reaction specific to the glucose released. |

| 4. Color Development | The mixture is incubated to allow for the development of the colored product. nih.gov | To ensure the reaction between H₂O₂ and the chromogen goes to completion for accurate detection. |

| 5. Measurement | The absorbance of the solution is measured with a spectrophotometer at a specific wavelength (e.g., 450 nm or 510 nm). nih.gov | To quantify the amount of glucose produced, which is proportional to the enzyme's activity. |

Quantitative Assays for Glycosidase Activity

One primary method involves determining the initial reaction velocities at various concentrations of this compound. By measuring the glucose released at each concentration using the GOPOD assay, researchers can plot the data to generate a Michaelis-Menten curve. nih.gov From this curve, key kinetic parameters are determined:

Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate. A lower Kₘ suggests a higher affinity.

Vₘₐₓ (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

For example, studies comparing the N-terminal domains of human maltase-glucoamylase (ntMGAM) and sucrase-isomaltase (ntSI) have used this approach to show that ntSI hydrolyzes the α-1,6 bond in isomaltose much more efficiently than ntMGAM. nih.gov

Another quantitative method utilizes synthetic substrates like p-nitrophenyl α-D-glucopyranoside (pNPG), which releases a colored product (p-nitrophenol) upon hydrolysis that can be measured colorimetrically. nih.govabcam.com While pNPG is a general substrate for α-glucosidases, specific activity on this compound must be confirmed by measuring glucose release directly. nih.gov Comparing the hydrolysis rates of different substrates (e.g., maltose vs. isomaltose) allows for a detailed characterization of an enzyme's substrate preference. nih.govnih.gov

| Parameter | Description | Significance in this compound Research |

| Enzyme Activity | The rate at which an enzyme catalyzes a reaction, often expressed in units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute. | Determines the efficiency of an enzyme (e.g., sucrase-isomaltase) in breaking down this compound. abcam.com |

| Kₘ (Michaelis Constant) | The concentration of this compound at which the hydrolysis rate is half its maximum. nih.gov | Indicates the binding affinity of the glycosidase for this compound. A lower value signifies a tighter bond. nih.gov |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of this compound hydrolysis when the enzyme's active sites are fully saturated. nih.gov | Reflects the catalytic turnover capacity of the enzyme. nih.gov |

| Substrate Specificity | The preference of an enzyme for a particular substrate when presented with multiple options. | Compares the hydrolysis rate of this compound to other disaccharides (e.g., maltose) to define the enzyme's primary function. nih.gov |

Systems Biology and In Silico Methodologies

Whole Genome Microarray Analysis for Transcriptional Regulation of Metabolic Genes

Whole genome microarray analysis is a high-throughput method used to monitor the expression levels of thousands of genes simultaneously, providing a global view of cellular function. nih.gov In the context of this compound research, this technique can identify genes and regulatory pathways that are activated or repressed when an organism utilizes this compound as a carbon source. microbiologyresearch.org

The methodology involves exposing cells (e.g., yeast or intestinal cells) to a medium containing this compound and comparing their gene expression profile to control cells grown on a different sugar, like glucose. microbiologyresearch.orgresearchgate.net RNA is extracted from both populations, converted to labeled cDNA, and hybridized to a microarray chip containing thousands of DNA probes. nih.gov The intensity of the signal from each probe indicates the expression level of the corresponding gene.

This approach has been instrumental in understanding maltose utilization in fungi like Aspergillus oryzae, where a specific MAL locus containing a regulatory gene (MALR), a permease gene (MALT), and a maltase gene (MALS) is induced. microbiologyresearch.org Similar studies with this compound can pinpoint the specific α-glucosidase genes, sugar transporters, and transcription factors involved in its metabolism. nih.govnih.gov By identifying genes that are differentially expressed, researchers can construct gene regulatory networks that describe how an organism adapts its metabolism in response to this compound. nih.govresearchgate.net

Transcriptomics and Proteomics for Comprehensive Enzyme Expression and Function Profiling

Transcriptomics (analyzing all RNA transcripts) and proteomics (analyzing all proteins) offer a more in-depth and dynamic view of cellular processes than microarray analysis alone. embopress.orgresearchgate.net These "omics" technologies provide a comprehensive profile of the enzymes and other proteins directly involved in this compound metabolism.

Transcriptomics , often using RNA-sequencing (RNA-Seq), quantifies the abundance of every RNA molecule in a cell. This reveals which genes are being actively transcribed in response to this compound.

Proteomics identifies and quantifies the entire set of proteins. This is crucial because the level of mRNA does not always directly correlate with the level of functional protein due to post-transcriptional, translational, and post-translational regulation. nih.govmdpi.com

By integrating these two approaches, a more complete picture emerges. For example, if RNA-Seq shows an upregulation of a specific α-glucosidase gene, proteomics can confirm whether this leads to a corresponding increase in the enzyme's protein level. researchgate.netfrontiersin.org This combined analysis is powerful for:

Discovering Novel Enzymes: Identifying previously unknown proteins that are upregulated in the presence of this compound.

Understanding Regulation: Revealing discrepancies between transcript and protein levels, which points to complex regulatory mechanisms. nih.gov

Pathway Analysis: Mapping the changes in expression onto metabolic pathways to understand the global cellular response. mdpi.com

Studies combining transcriptomics and proteomics have successfully characterized metabolic responses to various stimuli, providing a blueprint for how these methods can elucidate the molecular network governing this compound utilization. nih.govfrontiersin.org

In Silico Target Prediction and Drug Similarity Analysis for Functional Characterization

In silico (computational) methods are increasingly used to predict the biological functions of molecules and their interactions with proteins, accelerating research and reducing experimental costs. researchgate.netnih.gov

Target Prediction: This approach uses the three-dimensional structure of this compound to screen it against databases of protein structures. nih.gov Molecular docking simulations can predict whether this compound can bind to the active site of various enzymes, particularly α-glucosidases and other carbohydrate-processing proteins. mdpi.com For instance, the SwissTargetPrediction server is a tool that predicts potential protein targets for small molecules based on a combination of 2D and 3D similarity measures. researchgate.net Such predictions can generate hypotheses about which enzymes in an organism are most likely responsible for metabolizing this compound, guiding subsequent experimental validation. researchgate.netnih.gov

Text Mining and Data Mining for Functional Property Elucidation and Metabolic Pathway Mapping

The exploration of this compound's functional roles and its involvement in biological pathways has been significantly advanced by computational techniques such as text mining and data mining. These methodologies allow researchers to systematically analyze vast amounts of information from scientific literature and biological databases to uncover novel properties and metabolic connections that might not be apparent through traditional experimental work alone.

Text Mining for Functional Property Elucidation

Text mining involves the automated extraction of information and knowledge from unstructured text data, such as scientific publications. For this compound, this approach has been used to collate and analyze existing research to postulate its functions. A notable example of this application involved querying databases like PubMed and Google Scholar to intelligently mine reports on the functions of isomaltose. researchgate.net This computational analysis led to the consolidation of several functional properties based on scattered experimental evidence in the literature. researchgate.netresearchgate.net The process allowed for the prediction of its potential as a prebiotic molecule, a precursor metabolite, and its utility in various industries. researchgate.net

One study systematically used text mining of experimental articles on isomaltose to validate its empirical functions. researchgate.net The research highlighted its biodegradability, antimicrobial activity, and role in boosting intestinal microflora. researchgate.net By synthesizing information from numerous sources, text mining provides a foundation for proposing the fate of isomaltose in metabolism and identifying areas for future experimental validation. researchgate.net

Table 1: Functional Properties of this compound Identified via Text Mining

| Functional Property | Supporting Findings from Mined Literature | Primary Reference |

|---|---|---|

| Prebiotic Activity | Acts as a substrate for beneficial bacteria in the colon, improving host health. | researchgate.netresearchgate.net |

| Antimicrobial Activity | Evidence suggests weak antimicrobial properties against certain microbes. | researchgate.netresearchgate.net |

| Low Glycemic Index | The human gut has a limited capacity for its hydrolysis and absorption, making it a potential alternative sweetener. | researchgate.net |

| Precursor Metabolite | Used as a starting material for the biosynthesis of other compounds. | researchgate.net |

Data Mining for Metabolic Pathway Mapping

Data mining in a biochemical context often involves analyzing large datasets from genomics, transcriptomics, and metabolomics, as well as mining biological databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB). mdpi.com This approach helps to place this compound within the broader network of cellular metabolism.

Metabolomic studies, which analyze the complete set of small-molecule metabolites in a biological sample, have identified this compound as a key compound in specific metabolic pathways. For instance, integrative transcriptomics and metabolomics in rice seedlings under stress revealed that this compound accumulation was correlated with the activity of α-glucosidase, implicating it in the starch and sucrose metabolism pathway as part of a stress response mechanism. mdpi.com Similarly, metabolomic analysis of oak species under cold stress showed a significant accumulation of isomaltose, linking it to carbohydrate metabolism pathways involved in cold tolerance. mdpi.com

Furthermore, bioinformatics analyses of genomes and protein databases have been crucial for identifying and characterizing the enzymes that process this compound. asm.org The primary enzyme responsible for its hydrolysis in humans is sucrase-isomaltase. hmdb.ca Data mining of databases like HMDB reveals the pathways this enzyme is involved in, such as carbohydrate digestion and absorption, and starch and sucrose metabolism. hmdb.ca In microorganisms like Saccharomyces cerevisiae, a family of four isomaltase enzymes with a preference for α-(1,6) glycosidic bonds has been characterized, highlighting the diverse metabolic contexts of isomaltose across different organisms. nih.gov Computational studies have also proposed a novel metabolic fate for isomaltose, suggesting its potential conversion to diglucosamine via a specific aminotransferase, which could lead to the biosynthesis of secondary metabolites. researchgate.netresearchgate.net

Table 2: Key Enzymes and Metabolic Pathways Associated with this compound

| Enzyme/Protein | Organism/System | Function | Associated Metabolic Pathway | Reference |

|---|---|---|---|---|

| Sucrase-isomaltase (SI) | Human Intestine | Hydrolyzes isomaltose into two glucose molecules. | Carbohydrate Digestion and Absorption; Starch and Sucrose Metabolism | hmdb.ca |

| Isomaltase (IMA1, 2, 3, 5) | Saccharomyces cerevisiae | Hydrolyzes α-(1,6) glycosidic linkages in disaccharides like isomaltose. | Carbohydrate Metabolism | nih.gov |

| α-Glucosidase (α-GC) | Rice (Oryza sativa) | Catalyzes the formation of isomaltose via transglucosylation. | Starch and Sucrose Metabolism (Stress Response) | mdpi.com |

| Isomaltase (PF0132) | Pyrococcus furiosus | Broad specificity for α-glucan carbohydrates, including isomaltose. | α-Glucan Utilization | asm.org |

| Arginine:isomaltose aminotransferase (Proposed) | General Metabolism (Predicted) | Proposed to catalyze the production of diglucosamine from isomaltose. | Proposed Secondary Metabolite Biosynthesis | researchgate.net |

Emerging Research Frontiers and Unresolved Questions in Alpha Isomaltose Science

Elucidation of Functionally Unassigned Enzymes Participating in Alpha-Glucan Turnover

The intricate metabolism of α-glucans within various organisms, particularly the gut microbiota, involves a vast array of enzymes, many of which remain functionally unassigned. d-nb.inforesearchgate.net The turnover of α-glucans, which are polysaccharides composed of glucose units linked by α-glycosidic bonds, is crucial for energy acquisition and cellular homeostasis. nih.govontosight.ai While significant progress has been made in identifying and characterizing key enzymes like α-amylases and pullulanases, a substantial number of glycoside hydrolases (GHs) have yet to have their specific roles in α-glucan degradation elucidated. d-nb.inforesearchgate.netnih.govnih.gov

Recent research highlights the presence of numerous unassigned GH families within the genomes of gut bacteria, suggesting a hidden layer of complexity in α-glucan metabolism. nih.govcazypedia.orgcazypedia.orgacs.org These functionally unassigned enzymes may possess novel substrate specificities or catalytic mechanisms, contributing to the breakdown of complex α-glucan structures that are resistant to well-characterized enzymes. The elucidation of their functions is a critical frontier in understanding the complete picture of α-glucan turnover. d-nb.inforesearchgate.net Probiotic bacteria such as lactobacilli and bifidobacteria, known for their positive impact on human health, harbor a diverse set of enzymes for α-glucan metabolism, including those targeting the α-1,6-linkages found in isomaltose (B16258) and isomaltooligosaccharides (IMOs). d-nb.inforesearchgate.net However, even within these well-studied organisms, there are enzymes with yet-to-be-determined roles in the intricate process of glycan turnover. d-nb.inforesearchgate.net

| Enzyme Superfamily/Family | Known Functions in α-Glucan Metabolism | Potential Unassigned Functions Related to α-Isomaltose |

|---|---|---|

| Glycoside Hydrolase (GH) Family 13 | α-amylase, pullulanase, α-glucosidase activities. d-nb.inforesearchgate.net | Hydrolysis of unusual α-glucan linkages, novel transglycosylation activities for IMO synthesis. |

| Glycoside Hydrolase (GH) Family 4 | Phospho-α-glucosidase activity. d-nb.inforesearchgate.net | Metabolism of modified or substituted isomaltose derivatives. |

| Glycoside Hydrolase (GH) Family 3 | Broad substrate specificities including β-D-glucosidases and α-L-arabinofuranosidases. cazypedia.org | Potential for novel activities on complex oligosaccharides containing isomaltose moieties. |

Detailed Characterization of Oligosaccharide Transport Systems and Their Substrate Specificities

The transport of oligosaccharides, including α-isomaltose, across cellular membranes is a fundamental process for nutrient uptake in many organisms, particularly bacteria. ontosight.ai Several distinct transport systems are involved, each with its own mechanism and substrate specificity. researchgate.net A comprehensive understanding of these systems is crucial for a complete picture of α-isomaltose metabolism.

Major types of oligosaccharide transporters in bacteria include:

ATP-binding cassette (ABC) transporters: These systems utilize the energy from ATP hydrolysis to transport oligosaccharides across the membrane. researchgate.net They are known to be involved in the transport of various sugars. embopress.org

Major facilitator superfamily (MFS) transporters: These transporters function as symporters, co-transporting oligosaccharides with protons (H+) or sodium ions (Na+). researchgate.net

Phosphoenolpyruvate (B93156) (PEP): carbohydrate phosphotransferase system (PTS): This system transports and simultaneously phosphorylates the oligosaccharide, preventing its diffusion back out of the cell. researchgate.net Transcriptional analysis suggests a PTS may be involved in isomaltose metabolism in probiotic lactobacilli. d-nb.inforesearchgate.net

The substrate specificity of these transport systems is a key area of ongoing research. For instance, the E. coli maltose (B56501) transport system demonstrates a high degree of selectivity for malto-oligosaccharides with α-1,4 glycosidic bonds. nih.gov The periplasmic binding protein (MBP) and the transmembrane components MalF and MalG all contribute to this specificity. nih.gov While it is established that the sucrase-isomaltase complex in the human small intestine is responsible for the hydrolysis of isomaltose, the specific transporters responsible for its uptake and that of other α-1,6-linked oligosaccharides in various organisms are not fully characterized. globalcollege.edu.etdovepress.comnih.govbasicmedicalkey.com Further research is needed to delineate the precise substrate specificities of different transporters for α-isomaltose and other isomaltooligosaccharides.

| Transport System | Mechanism | Known/Potential Role in α-Isomaltose Transport |

|---|---|---|

| ATP-binding cassette (ABC) transporters | ATP hydrolysis-driven transport. researchgate.net | Implicated in the transport of various oligosaccharides, potential role in α-isomaltose uptake. embopress.org |

| Major facilitator superfamily (MFS) transporters | Symport with H+ or Na+. researchgate.net | May be involved in the transport of α-isomaltose in certain bacteria. |

| Phosphoenolpyruvate (PEP): carbohydrate phosphotransferase system (PTS) | Transport with concomitant phosphorylation. researchgate.net | Likely involved in isomaltose metabolism in some probiotic lactobacilli. d-nb.inforesearchgate.net |

Comprehensive Understanding of alpha-Isomaltose-Mediated Regulatory Networks in Cellular Metabolism

This compound and its derivatives can act as signaling molecules, influencing gene expression and metabolic pathways. A key example of this is the induction of amylolytic gene expression in fungi like Aspergillus oryzae. In this organism, isomaltose is a potent inducer of the transcription factor AmyR, which in turn activates the expression of genes encoding α-amylase and other starch-degrading enzymes. frontiersin.org Isomaltose triggers the rapid translocation of AmyR into the nucleus, initiating the transcription of these genes. frontiersin.org This regulatory role highlights the importance of isomaltose in controlling the metabolic response to the presence of starch.

Furthermore, the metabolism of various sugars, including those related to α-isomaltose, is often subject to carbon catabolite repression (CCR). csic.esnih.gov This is a global regulatory mechanism that ensures the preferential utilization of rapidly metabolizable carbon sources like glucose. csic.es In the presence of glucose, the expression of genes required for the metabolism of other sugars, including maltose, can be repressed. researchgate.netresearchgate.net The intricate interplay between induction by molecules like isomaltose and repression by glucose demonstrates the complexity of the regulatory networks governing carbohydrate metabolism. frontiersin.orgnih.gov Understanding how α-isomaltose fits into these broader regulatory schemes is an active area of research. For instance, studies are exploring how the presence of isomaltose might modulate CCR or interact with other signaling pathways to fine-tune cellular metabolism. researchgate.net